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Compound of Interest

Compound Name: 2-methylquinoline-6-sulfonic acid

Cat. No.: B3059041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-
methylquinoline-6-sulfonic acid, a heterocyclic aromatic compound of interest in synthetic

chemistry and potentially in drug discovery. This document details its physicochemical

properties, provides exemplary experimental protocols for its synthesis and analysis, and

includes workflow diagrams for key procedures.

Physicochemical Properties
2-Methylquinoline-6-sulfonic acid is a derivative of quinoline, a structural motif present in

numerous biologically active compounds. The introduction of a methyl group at the 2-position

and a sulfonic acid group at the 6-position modifies its chemical properties, influencing its

reactivity, solubility, and potential as a synthetic intermediate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3059041?utm_src=pdf-interest
https://www.benchchem.com/product/b3059041?utm_src=pdf-body
https://www.benchchem.com/product/b3059041?utm_src=pdf-body
https://www.benchchem.com/product/b3059041?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3059041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₁₀H₉NO₃S

Molecular Weight 223.25 g/mol

CAS Number 93805-05-1

Appearance Solid

Density 1.432 g/cm³ (predicted)

InChI Key WTVFVAWTGKJRPC-UHFFFAOYSA-N

Canonical SMILES CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)O

Synthesis
The most common method for the preparation of 2-methylquinoline-6-sulfonic acid is the

direct electrophilic aromatic substitution of 2-methylquinoline with a strong sulfonating agent.[1]

The regioselectivity of the sulfonation is directed to the 6-position, which is the

thermodynamically more stable product.[1] Controlling the reaction temperature is a critical

factor in achieving the desired isomer and preventing the formation of byproducts.[1]
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A representative workflow for the synthesis of 2-methylquinoline-6-sulfonic acid.

Experimental Protocol: Sulfonation of 2-Methylquinoline
Disclaimer: This is a representative protocol based on general procedures for the sulfonation of

quinolines. Actual reaction conditions may require optimization.

Materials:

2-Methylquinoline

Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

Ice

Distilled water

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle with temperature controller

Dropping funnel

Beaker

Büchner funnel and filter paper

Vacuum flask

Procedure:

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-

methylquinoline.

Cool the flask in an ice bath.
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Slowly add the sulfonating agent (e.g., concentrated sulfuric acid) dropwise to the cooled

and stirring 2-methylquinoline. The molar ratio of sulfonating agent to 2-methylquinoline

should be optimized, but a ratio of 2:1 to 4:1 is a common starting point.

After the addition is complete, remove the ice bath and heat the reaction mixture to a

temperature between 80-120°C.[1] The optimal temperature should be determined

empirically to favor the formation of the 6-sulfonic acid isomer.[1]

Maintain the reaction at this temperature with continuous stirring for a period of 2-4 hours, or

until reaction completion is indicated by a suitable monitoring technique (e.g., TLC).

After the reaction is complete, cool the mixture to room temperature.

Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with stirring. This

will quench the reaction and precipitate the product.

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

Wash the solid with cold distilled water to remove any residual acid.

Dry the purified 2-methylquinoline-6-sulfonic acid, for example, in a vacuum oven at a

moderate temperature.

Analytical Characterization
A combination of spectroscopic techniques is employed to confirm the structure and purity of

the synthesized 2-methylquinoline-6-sulfonic acid.

Characterization Workflow
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Analytical Characterization Workflow
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A general workflow for the analytical characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2-methylquinoline-6-
sulfonic acid.

¹H NMR: The proton NMR spectrum will provide information on the number and environment

of the hydrogen atoms. The aromatic protons of the quinoline ring are expected to appear in

the downfield region (typically 7.0-8.5 ppm).[1] The methyl group at the C2 position will give

a characteristic singlet peak.

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each non-equivalent

carbon atom in the molecule, confirming the carbon skeleton. Carbons attached to the

nitrogen and the sulfonyl group will be shifted downfield due to their electronegativity.[1]

Exemplary Experimental Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the dried product in a suitable

deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment).

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Parameters (Typical):

Pulse sequence: Standard single pulse.

Number of scans: 16-64.

Relaxation delay: 1-2 seconds.

Spectral width: Appropriate for the expected chemical shift range (e.g., 0-12 ppm).

¹³C NMR Parameters (Typical):

Pulse sequence: Proton-decoupled single pulse.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Spectral width: Appropriate for the expected chemical shift range (e.g., 0-200 ppm).

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Exemplary Experimental Protocol:

Sample Preparation: Prepare the sample as a KBr pellet or use a solid-state ATR

(Attenuated Total Reflectance) accessory.
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Instrumentation: Record the spectrum on an FT-IR spectrometer.

Parameters (Typical):

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Characteristic FT-IR Absorption Bands:

Functional Group Wavenumber (cm⁻¹)

O-H stretch (sulfonic acid) 3400-2400 (broad)

C-H stretch (aromatic) 3100-3000

C-H stretch (methyl) 2980-2850

C=N, C=C stretch (quinoline) 1650-1450

S=O stretch (sulfonic acid) 1250-1150, 1050-1000

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information

about the fragmentation pattern of the molecule.

Exemplary Experimental Protocol:

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile/water).

Instrumentation: Analyze the sample using a mass spectrometer, often coupled with a liquid

chromatography system (LC-MS) for enhanced separation and analysis.[1]
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Ionization Method: Electrospray ionization (ESI) in either positive or negative ion mode is

commonly used for such compounds.

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-

H]⁻) to confirm the molecular weight.

Potential Applications
2-Methylquinoline-6-sulfonic acid serves as a valuable intermediate in organic synthesis.[1]

The sulfonic acid group can be converted into other functional groups, such as sulfonyl

chlorides, which are precursors to sulfonamides.[1] Given the broad range of biological

activities associated with quinoline derivatives, this compound and its derivatives are of interest

for screening in drug discovery programs, for example, as potential antimicrobial or anticancer

agents.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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